molecular formula C20H23ClN6 B2959001 N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179483-90-9

N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2959001
CAS No.: 1179483-90-9
M. Wt: 382.9
InChI Key: LTHBURIKJAKPRO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a triazine core substituted at positions 2, 4, and 5. The N2 position is occupied by a phenyl group, the N4 by an m-tolyl (3-methylphenyl) group, and position 6 by a pyrrolidin-1-yl moiety. Its hydrochloride salt enhances solubility for pharmaceutical applications. Key properties include a molecular formula of C21H23ClN6 (excluding counterions) and structural flexibility for intermolecular interactions via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-N-(3-methylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6.ClH/c1-15-8-7-11-17(14-15)22-19-23-18(21-16-9-3-2-4-10-16)24-20(25-19)26-12-5-6-13-26;/h2-4,7-11,14H,5-6,12-13H2,1H3,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHBURIKJAKPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, characterized by its complex structure and potential biological activities. This article delves into its biological activity, pharmacological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a triazine ring with various substituents that enhance its interaction with biological targets. The presence of the pyrrolidin-1-yl and m-tolyl groups contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC20H22N6Cl
Molecular Weight417.34 g/mol
CAS Number1179431-07-2

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This binding can inhibit enzymatic activity by blocking substrate access or altering receptor conformation. Preliminary studies suggest that it may target key signaling pathways involved in cell proliferation and survival.

Biological Activity

Recent studies have highlighted the compound's potential in various biological contexts:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of glucocerebrosidase, a key enzyme implicated in Gaucher's disease. In vitro assays reported an IC50 value of 0.70 ± 0.08 μM for related analogs, indicating significant inhibitory potential .
  • Anticancer Properties : The triazine derivatives exhibit anticancer activity through the modulation of kinase activity. For instance, compounds with similar structures have been documented to inhibit BCR-ABL kinase activity, which is crucial in chronic myeloid leukemia (CML) treatment .
  • Antiviral Activity : Research into related triazine derivatives has suggested potential antiviral properties against HIV. The structural characteristics of N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine may confer similar activities .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Glucocerebrosidase Inhibition : In a comparative study involving various analogs, the pyrrolidinyl moiety was found to be critical for maintaining inhibitory potency against glucocerebrosidase . Modifications to this structure resulted in decreased activity.
  • Kinase Inhibition Studies : A series of experiments demonstrated that triazine derivatives could selectively inhibit receptor tyrosine kinases like EGFR and PDGFR at sub-micromolar concentrations. These findings suggest that N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine may exhibit similar selectivity and potency .

Comparative Analysis

A comparative analysis of related compounds reveals insights into their biological activities:

Compound NameBiological Activity
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)Inhibitor of glucocerebrosidase
N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)Potential anticancer agent
6-Chloro-N2,N4,N4-trimethyltriazineEnhanced solubility and bioactivity

Scientific Research Applications

Based on the search results, information on the applications of N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is limited. However, the search results provide information on similar compounds and their potential applications, which may provide some insight.

Triazine Derivatives in Scientific Research

Triazine derivatives, which include this compound, are being explored in scientific research for their unique properties and potential biological activity. Triazine molecules have a six-membered ring containing three nitrogen atoms. These compounds are investigated as potential therapeutic agents because of their ability to interact with biological targets, including antibacterial, antifungal, and antiviral agents. Studies have also focused on the interactions of N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride with specific molecular targets, which can modulate enzyme activities or receptor functions.

Potential Mechanisms of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity by inhibiting certain enzymes by binding to their active sites, blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations at the N2 Position

N2-(3-Methoxyphenyl) Analog (C21H25ClN6O)
  • Structure : Differs at N2 with a 3-methoxyphenyl group.
  • This may improve aqueous solubility but reduce membrane permeability .
  • Applications : Likely optimized for CNS targets due to improved solubility, though metabolic stability may be lower due to O-demethylation pathways .
N2-(4-Fluorophenyl) Analog
  • Structure : Substitution of phenyl with 4-fluorophenyl.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., kinase ATP-binding sites). However, increased hydrophobicity may reduce solubility .
N2-(4-Methoxyphenyl) Analog
  • Structure : 4-methoxyphenyl at N2.
  • This could lead to divergent pharmacokinetic profiles compared to the phenyl variant .

Substituent Variations at Position 6

6-(Methylsulfanyl) Analog (C7H13N5S)
  • Structure : Replaces pyrrolidinyl with methylsulfanyl.
  • Impact : Sulfur’s lipophilicity increases membrane permeability but reduces hydrogen-bonding capacity. This analog may exhibit higher tissue penetration but weaker target binding compared to the pyrrolidinyl variant .
6-(Pyridin-3-yl) Analog
  • Structure : Pyridinyl at position 6.
  • Impact : The aromatic pyridine ring enables π-π stacking and additional hydrogen bonds (via nitrogen), improving crystallinity and stability. However, steric bulk may hinder binding in constrained active sites .

Substituent Variations at the N4 Position

N4-(3-Chlorophenyl) Analog
  • Structure : Chlorine replaces methyl in the m-tolyl group.
  • Impact : Chlorine’s electron-withdrawing effect increases oxidative stability but may introduce toxicity concerns. The methyl group in m-tolyl offers a balance of steric bulk and metabolic safety .

Comprehensive Property Comparison Table

Compound N2 Substituent Position 6 Substituent N4 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Phenyl Pyrrolidin-1-yl m-Tolyl ~412.92 Balanced solubility/stability; moderate lipophilicity
N2-(3-Methoxyphenyl) Analog 3-Methoxyphenyl Pyrrolidin-1-yl m-Tolyl 412.92 Higher solubility; lower metabolic stability
N2-(4-Fluorophenyl) Analog 4-Fluorophenyl Pyrrolidin-1-yl m-Tolyl ~415.91 Enhanced binding affinity; reduced solubility
6-(Methylsulfanyl) Analog Isopropyl Methylsulfanyl - 215.28 High lipophilicity; weak hydrogen bonding

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